molecular formula C12H13FO4 B14877517 4-(3-Ethoxy-2-fluoro-3-oxopropyl)benzoic acid

4-(3-Ethoxy-2-fluoro-3-oxopropyl)benzoic acid

Cat. No.: B14877517
M. Wt: 240.23 g/mol
InChI Key: PRDUWAZRIVMJIX-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-2-fluoro-3-oxopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group, a fluoro group, and a ketone functional group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-2-fluoro-3-oxopropyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-ethoxy-2-fluorobenzoic acid.

    Reaction with Propionyl Chloride: The 3-ethoxy-2-fluorobenzoic acid is then reacted with propionyl chloride in the presence of a suitable catalyst to introduce the 3-oxopropyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-2-fluoro-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(3-Ethoxy-2-fluoro-3-oxopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

4-(3-ethoxy-2-fluoro-3-oxopropyl)benzoic acid

InChI

InChI=1S/C12H13FO4/c1-2-17-12(16)10(13)7-8-3-5-9(6-4-8)11(14)15/h3-6,10H,2,7H2,1H3,(H,14,15)

InChI Key

PRDUWAZRIVMJIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)O)F

Origin of Product

United States

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